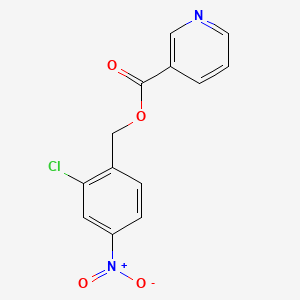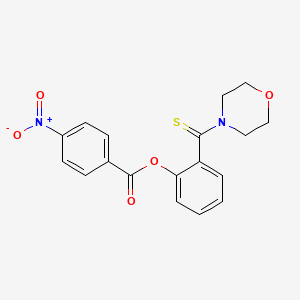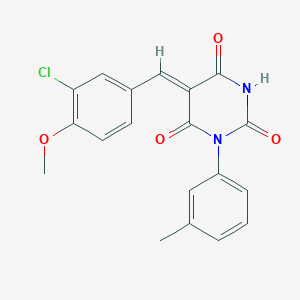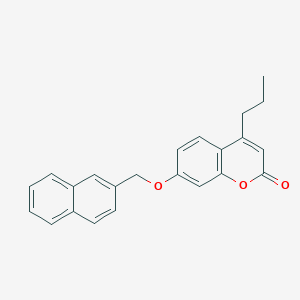
N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase inhibitors (JAK inhibitors), which are designed to target specific enzymes involved in the immune system's response to inflammation.
作用機序
Janus kinases (JAKs) are enzymes that play a crucial role in the signaling pathways involved in the immune system's response to inflammation. By inhibiting the activity of these enzymes, N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide can reduce the production of inflammatory cytokines, which are responsible for the symptoms associated with autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a significant impact on the immune system's response to inflammation. Studies have demonstrated that the drug can reduce the levels of various inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma). Additionally, the drug has been shown to reduce the activity of specific immune cells, including T-cells and B-cells, which play a critical role in the development of autoimmune and inflammatory diseases.
実験室実験の利点と制限
One of the significant advantages of N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its specificity for Janus kinases, which allows for targeted inhibition of the immune system's response to inflammation. Additionally, the drug has been shown to have a favorable safety profile, with few adverse effects reported in clinical trials. However, one of the limitations of N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its potential for off-target effects, which could lead to unintended consequences in the immune system's response to inflammation.
将来の方向性
There are several potential future directions for research on N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the drug's potential for use in the treatment of other autoimmune and inflammatory diseases, including multiple sclerosis and lupus. Additionally, researchers are exploring the use of N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with other therapies, such as biologic agents, to enhance its therapeutic efficacy. Finally, there is ongoing research into the development of more selective Janus kinase inhibitors, which could further improve the drug's safety and efficacy profile.
合成法
The synthesis of N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves several steps, including the reaction of 4-fluorobenzaldehyde with 2-chloro-6-methyl aniline, followed by the addition of a pyrrolidine ring and a carboxamide group. The final product is obtained after purification and isolation through various chromatographic techniques.
科学的研究の応用
N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug's mechanism of action involves inhibiting the activity of specific enzymes, known as Janus kinases, which play a critical role in the immune system's response to inflammation.
特性
IUPAC Name |
N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c1-11-3-2-4-15(19)17(11)21-18(24)12-9-16(23)22(10-12)14-7-5-13(20)6-8-14/h2-8,12H,9-10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTCNWHIMFQLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-cyclohexyl-2-(3,4-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4963928.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4963935.png)

![1-ethyl-4-{3-[1-(methoxyacetyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B4963947.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B4963953.png)




![N-methyl-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4963992.png)
![N-[3-(aminosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B4964005.png)
![methyl 4,5-dimethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4964008.png)
![acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B4964020.png)